molecular formula C18H15ClN2O2 B6625854 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide

3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide

Cat. No.: B6625854
M. Wt: 326.8 g/mol
InChI Key: KZGWWVSQSNWVTE-UHFFFAOYSA-N
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Description

3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of both quinoline and benzamide moieties in its structure suggests it may exhibit a range of biological activities.

Properties

IUPAC Name

3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-11-13(6-4-7-15(11)19)18(23)20-10-12-9-17(22)21-16-8-3-2-5-14(12)16/h2-9H,10H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGWWVSQSNWVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=O)NCC2=CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Benzamide Group: The benzamide group can be introduced through the reaction of 3-chloro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-oxo-1H-quinolin-4-ylmethanamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.

    Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: The chloro group in the benzamide ring can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines in polar aprotic solvents.

Major Products

    Oxidation: 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzoic acid.

    Reduction: 3-chloro-2-methyl-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)methyl]benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex

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